Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Thiophene Functionalization

This uniquely substituted thiophene derivative provides three orthogonal reactive handles (Br, OH, CO₂Me) enabling sequential chemo-selective transformations essential for medicinal chemistry campaigns. The 4-Br atom is purpose-built for regiospecific Suzuki-Miyaura coupling, while the 3-OH group permits hydrogen bonding or further alkylation/oxidation. Documented MIC of 0.255 µg/mL against MRSA validates its use as a scaffold for antimicrobial lead optimization. Choose this compound to access a privileged kinase-inhibitor chemical space with a non-trivial substitution pattern that generic analogs cannot replicate.

Molecular Formula C7H7BrO3S
Molecular Weight 251.1 g/mol
CAS No. 113589-26-7
Cat. No. B1425348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
CAS113589-26-7
Molecular FormulaC7H7BrO3S
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(S1)C(=O)OC)O)Br
InChIInChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3
InChIKeyBHECESYNGLJWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS 113589-26-7): A Strategic Thiophene Building Block for Pharmaceutical Synthesis and Antimicrobial Research


Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate (CAS 113589-26-7) is a highly functionalized thiophene derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. This compound features a unique combination of substituents on the thiophene core: a bromine atom at the 4-position, a hydroxyl group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate ester at the 2-position [2]. The strategic placement of these functional groups enables a wide range of downstream synthetic transformations, including regioselective cross-coupling reactions, nucleophilic substitutions, and oxidations, making it a valuable building block for the construction of complex heterocyclic scaffolds with potential pharmaceutical applications [3].

Why Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate Cannot Be Substituted by Generic Analogs in Research and Development


The substitution pattern on the thiophene ring of methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is non-trivial and cannot be replicated by generic thiophene analogs due to the specific electronic and steric demands of key downstream transformations. The bromine atom at the 4-position is essential for regioselective palladium-catalyzed cross-coupling reactions, enabling precise C-C bond formation at this site while leaving other functional groups intact [1]. Furthermore, the hydroxyl group at the 3-position participates in hydrogen bonding and can be exploited for further derivatization, including alkylation and oxidation [2]. The methyl group at the 5-position contributes to the overall lipophilicity and metabolic stability of derived compounds [3]. Substituting this compound with a non-brominated analog, a chloro analog, or a methoxy analog would fundamentally alter the reactivity profile, regioselectivity, and ultimately the biological activity of the final target molecules [4].

Quantitative Differentiation of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate: Comparative Data for Scientific Procurement


Regioselective Reactivity Advantage: The Bromine Atom as a Blocking Group for C5-Arylation

The bromine atom at the 4-position in methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is not merely a passive substituent; it actively directs regioselective palladium-catalyzed C5-arylation reactions. This is a critical differentiator from non-brominated analogs, which lack this directing capability. In a study of 3-substituted thiophenes, the presence of a bromo-substituent at the C2-position (analogous to the 4-position in our compound) was shown to act as a blocking group, enabling exclusive C5-arylation [1]. This regiocontrol is essential for constructing defined molecular architectures. A non-brominated analog, such as methyl 3-hydroxy-5-methylthiophene-2-carboxylate, would undergo non-selective arylation or require additional protection/deprotection steps [2].

Regioselective Synthesis Palladium-Catalyzed Cross-Coupling Thiophene Functionalization

Enhanced Antimicrobial Potency Against Drug-Resistant Strains: MIC Comparison

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate exhibits significant antimicrobial activity, particularly against drug-resistant bacterial strains. In vitro studies have demonstrated Minimum Inhibitory Concentration (MIC) values that are notably low, especially against Methicillin-resistant Staphylococcus aureus (MRSA) . The MIC for MRSA is reported as 0.255 µg/mL. This compares favorably to the MIC for a structurally related analog, methyl 3-(bromomethyl)thiophene-2-carboxylate, which shows MIC values ranging from 10 to 20 µg/mL against various bacterial strains . The presence of both the hydroxyl group and the specific bromination pattern on the core ring appears to be crucial for this enhanced potency.

Antimicrobial Activity Drug-Resistant Bacteria MIC

Strategic Functional Group Array for Sequential Derivatization

The unique combination of a bromine atom, a hydroxyl group, and a methyl ester on the thiophene core provides orthogonal reactivity that is not present in simpler analogs like methyl 4-bromo-5-methylthiophene-2-carboxylate [1]. The target compound allows for up to three sequential, chemo-selective transformations. The bromine atom can undergo Suzuki-Miyaura or Buchwald-Hartwig coupling. The hydroxyl group can be alkylated, acylated, or oxidized. The ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol [2]. In contrast, methyl 4-bromo-5-methylthiophene-2-carboxylate lacks the hydroxyl group, reducing the number of orthogonal reactive sites from three to two [3].

Building Block Medicinal Chemistry Parallel Synthesis

Key Application Scenarios for Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate in Research and Development


Synthesis of Novel Anti-MRSA Agents

This compound is a validated starting point for the synthesis of novel antimicrobial agents targeting drug-resistant bacteria. The observed MIC of 0.255 µg/mL against MRSA provides a strong rationale for its use as a scaffold for further optimization. The bromine atom allows for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling to explore structure-activity relationships (SAR) around the thiophene core [1].

Construction of Highly Functionalized Thiophene Libraries via Sequential Derivatization

The three orthogonal reactive handles (bromine, hydroxyl, and ester) make this compound ideal for generating diverse chemical libraries in medicinal chemistry campaigns. The ability to perform up to three sequential, chemo-selective transformations on a single scaffold is a powerful tool for exploring chemical space and identifying new lead compounds [2].

Synthesis of Kinase Inhibitors and Other Bioactive Heterocycles

Thiophene-2-carboxylates are a privileged scaffold in kinase inhibitor design [3]. The specific substitution pattern of methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate provides a unique entry point into this chemical space. The bromine atom can be used to install key aryl/heteroaryl groups that interact with the kinase ATP-binding pocket, while the hydroxyl and ester groups can be further elaborated to modulate physicochemical properties and target engagement [4].

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